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Compound of Interest

Compound Name: VaD1

Cat. No.: B1575635

These application notes provide a detailed protocol for the expression and purification of
recombinant human Voltage-Dependent Anion Channel 1 (VDAC1), also referred to as VaD1,
from Escherichia coli. This protocol is intended for researchers, scientists, and drug
development professionals requiring high-yield, purified VDACL1 for structural and functional
studies.

Introduction

Human VDAC1 is a crucial protein located in the outer mitochondrial membrane, responsible
for regulating the flux of ions and metabolites between the mitochondria and the cytosol.[1] It
plays a significant role in cellular metabolism and apoptosis, making it a key target for drug
development.[2] However, obtaining large quantities of pure, correctly folded, and active
recombinant VDAC1 has been a challenge due to its transmembrane nature.[3] This document
outlines a robust methodology for high-yield expression of VDACL1 in E. coli and a subsequent
one-step on-column affinity refolding and purification procedure.[3]

Principle

The protocol involves the expression of a tagged VDAC1 fusion protein in E. coli. The
expressed protein, which is often found in inclusion bodies, is then solubilized, and purified
using affinity chromatography. A key feature of this protocol is the on-column refolding of the
protein, which promotes correct secondary structure formation and biological activity.[3]
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Data Presentation

Table 1: Expected Yield and Purity of Purified VDAC1

Parameter Expected Value Method of Assessment
. SDS-PAGE analysis of cell
Expression Level >1 g/L of culture
lysate
) SDS-PAGE with Coomassie
Purity >98%

staining

_ _ Milligram quantities per liter of
Final Yield
culture

UV-Vis Spectroscopy (A280)

Endotoxin Level <1 EU per ug

LAL assay

Table 2. Materials and Reagents
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Reagent/Material

Specification

Supplier Example

E. coli Expression Strain

BL21(DE3)

Thermo Fisher Scientific

PET vector with N-terminal His-

Expression Vector tag Novagen
Luria-Bertani (LB) Broth - Sigma-Aldrich
Isopropyl B-D-1- i . .
thiogalactopyranoside (IPTG) Molecular biology grade Sigma-Aldrich
Ni-NTA Agarose Resin High-performance Qiagen

Urea Molecular biology grade Sigma-Aldrich
L-Arginine Molecular biology grade Sigma-Aldrich
Imidazole Molecular biology grade Sigma-Aldrich
Tris-HCI Molecular biology grade Sigma-Aldrich
NaCl ACS grade Sigma-Aldrich
Dithiothreitol (DTT) Molecular biology grade Sigma-Aldrich
Protease Inhibitor Cocktail EDTA-free Roche

Experimental Protocols
Recombinant VDAC1 Expression

o Transformation: Transform the VDAC1 expression vector into a suitable E. coli expression

strain, such as BL21(DE3).

 Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow
at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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e Harvesting: Continue to grow the culture for an additional 3-4 hours at 37°C. Harvest the
cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis and Inclusion Body Solubilization

o Resuspension: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCI pH 8.0,
300 mM NaCl, 1 mM DTT, and protease inhibitor cocktail).

e Lysis: Lyse the cells by sonication on ice.

« Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet
the inclusion bodies.

e Washing: Wash the inclusion bodies twice with wash buffer (lysis buffer containing 2 M urea)
to remove contaminating proteins.

» Solubilization: Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M
urea, 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 5 mM imidazole).

On-Column Refolding and Affinity Purification

o Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin and
equilibrate with 10 column volumes (CV) of solubilization buffer.

e Loading: Load the solubilized inclusion body solution onto the equilibrated column.

e Washing (Denaturing): Wash the column with 10 CV of solubilization buffer to remove
unbound proteins.

e On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (50
mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) using a linear gradient
over 20 CV. This slow exchange promotes proper protein refolding on the column.

e Washing (Native): Wash the column with 10 CV of refolding buffer containing 20 mM
imidazole to remove non-specifically bound proteins.

o Elution: Elute the refolded VDACL1 protein with elution buffer (refolding buffer containing 250
mM imidazole). Collect fractions and analyze by SDS-PAGE.
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 Dialysis: Pool the fractions containing pure VDAC1 and dialyze against a suitable storage
buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Purity and Concentration Assessment

o SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity. A single
band at the expected molecular weight of VDAC1 should be observed.

o Concentration Determination: Determine the protein concentration using a
spectrophotometer by measuring the absorbance at 280 nm (A280) and using the extinction
coefficient of VDACL1.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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